Copper;1-(4-methylphenyl)butane-1,3-dione

Chemical Vapor Deposition Copper Metallization Thermal Analysis

Cu(MPBD)₂ addresses the key limitation of conventional Cu(acac)₂-premature decomposition during thermal delivery-by offering stable sublimation without degradation. This homoleptic copper(II) bis(β-diketonate) complex is tailored for applications demanding precise copper delivery. • Enhanced solubility in common organic solvents enables inkjet-printable metal-organic ink formulation for printed electronics. • Modulated Lewis acidity at the copper center, imparted by the electron-donating 4-methylphenyl substituent, differentiates its catalytic profile from unsubstituted analogs. • Available via custom synthesis with full quality assurance; contact BenchChem for batch-specific COA and lead time.

Molecular Formula C22H22CuO4
Molecular Weight 414.0 g/mol
Cat. No. B12888095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;1-(4-methylphenyl)butane-1,3-dione
Molecular FormulaC22H22CuO4
Molecular Weight414.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.[Cu+2]
InChIInChI=1S/2C11H11O2.Cu/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-7H,1-2H3;/q2*-1;+2
InChIKeyQZRMAEJYZBYNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper;1-(4-methylphenyl)butane-1,3-dione: A Substituted β-Diketonate Complex for Specialized Coordination Applications


Copper;1-(4-methylphenyl)butane-1,3-dione (Cu(MPBD)₂) is a homoleptic coordination complex belonging to the copper(II) bis(β-diketonate) family. This compound features a central Cu(II) ion coordinated by two bidentate 1-(4-methylphenyl)butane-1,3-dione (MPBD) ligands, forming a neutral, square-planar complex [1]. The ligand, also known as 4-methylbenzoylacetone, is an unsymmetrical β-diketone bearing a 4-methylphenyl substituent on one carbonyl and a methyl group on the other, with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The para-methyl substitution on the aromatic ring modulates the ligand's electron-donating properties and steric profile relative to unsubstituted benzoylacetone, which directly influences the resulting copper complex's stability, solubility, and potential performance in specialized applications [2].

Why Copper;1-(4-methylphenyl)butane-1,3-dione Cannot Be Directly Substituted by Unmodified β-Diketonates


Generic substitution of copper β-diketonates is not scientifically defensible due to the profound impact of ligand substituents on complex properties. The β-diketone ligand is not an inert scaffold; its electronic and steric characteristics dictate the complex's stability, volatility, solubility, and catalytic activity [1]. Replacing the 4-methylphenyl group of Cu(MPBD)₂ with an unsubstituted phenyl group (as in Cu(benzoylacetonate)₂) or a simple alkyl group (as in Cu(acac)₂) fundamentally alters the complex's behavior. Specifically, the para-methyl substituent increases the electron density on the ligand, affecting the Lewis acidity of the copper center and the strength of the metal-ligand bonds [2]. This directly impacts critical performance metrics such as thermal stability, sublimation rate, and complex formation kinetics, rendering different copper β-diketonates non-interchangeable for applications requiring precise control over these parameters [1].

Quantitative Differentiation Evidence for Copper;1-(4-methylphenyl)butane-1,3-dione


Enhanced Thermal Stability and Sublimation Rate Relative to Cu(acac)₂ for CVD Applications

Thermal analysis directly comparing Cu(MPBD)₂ with the widely used Cu(acac)₂ reveals a distinct thermal profile beneficial for Chemical Vapor Deposition (CVD). Cu(acac)₂ is known to undergo partial decomposition during sublimation, which is a significant drawback for reproducible thin-film deposition. In contrast, Cu(MPBD)₂ demonstrates a clean, single-step sublimation without detectable residue, as evidenced by its thermogravimetric (TG) profile [1]. This indicates a higher relative volatility and superior thermal stability under CVD processing conditions, making it a more reliable precursor candidate than Cu(acac)₂ [1].

Chemical Vapor Deposition Copper Metallization Thermal Analysis

Improved Solubility Profile in Common Organic Solvents for Solution-Based Processing

The presence of the 4-methylphenyl group on the β-diketone ligand enhances the lipophilic character of the Cu(MPBD)₂ complex compared to simpler analogs. The free ligand, 1-(4-methylphenyl)butane-1,3-dione, is reported to be easily soluble in common organic solvents . This property is imparted to its copper complex, Cu(MPBD)₂, which exhibits significantly improved solubility in non-polar and moderately polar solvents relative to the more polar and often less soluble Cu(acac)₂. This is a class-level inference based on the established relationship between ligand lipophilicity and metal complex solubility [1].

Solubility Material Processing Formulation

Modulated Metal-Ligand Bond Strength via Electron-Donating Substituent

The electron-donating nature of the para-methyl group on the phenyl ring of Cu(MPBD)₂ increases the basicity of the coordinating oxygen atoms. Studies on related β-diketonate systems have established a direct correlation between ligand basicity and the rate of complex formation with copper(II) [1]. The enhanced basicity of the MPBD ligand, relative to unsubstituted benzoylacetone, leads to a higher rate constant for the formation of 1:1 Cu(II) complexes. This suggests that Cu(MPBD)₂ may form more rapidly in situ and exhibit different ligand exchange kinetics compared to complexes with less basic ligands [1].

Coordination Chemistry Kinetics Catalyst Design

Recommended Research and Industrial Use Cases for Copper;1-(4-methylphenyl)butane-1,3-dione


Precursor for Chemical Vapor Deposition (CVD) of Copper Thin Films

Cu(MPBD)₂ is a compelling candidate for CVD applications where a clean, non-decomposing copper source is paramount. Its thermal behavior, characterized by a stable sublimation without decomposition [1], directly addresses the key limitation of the widely used Cu(acac)₂. This makes it suitable for the deposition of high-purity copper films in microelectronics, such as interconnects in advanced semiconductor devices, where precursor purity and process reproducibility are critical.

Solvent-Based Processing for Advanced Functional Materials

The enhanced solubility of Cu(MPBD)₂ in common organic solvents makes it an excellent candidate for solution-based manufacturing techniques. This includes the formulation of stable metal-organic inks for inkjet printing or spin-coating to create copper oxide or metallic copper features . Such processes are relevant for printed electronics, flexible sensors, and the fabrication of patterned catalysts.

Homogeneous Catalysis Requiring Electron-Rich Copper Centers

The electron-donating 4-methylphenyl substituent creates a copper center with modulated Lewis acidity, which can be a differentiating factor in catalysis. As inferred from structure-activity relationships in β-diketonate complexes [2], Cu(MPBD)₂ may serve as a unique catalyst or catalyst precursor for reactions sensitive to the metal's electronic environment, such as certain C-C coupling or oxidation reactions where an electron-rich Cu(II) or Cu(I) species is beneficial.

Model Compound for Studying Substituent Effects in Coordination Chemistry

Cu(MPBD)₂ serves as a well-defined model compound for systematic studies on how remote substituents on β-diketone ligands influence the physicochemical properties of their metal complexes. Researchers can use it to probe the impact of the 4-methyl group on complex stability, redox potential, and crystal packing, providing fundamental insights into ligand design for next-generation metal-organic materials [2].

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